molecular formula C16H20FNO2S B4288646 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol

4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol

Cat. No. B4288646
M. Wt: 309.4 g/mol
InChI Key: OHIRVZQFKQJTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol, also known as FMeOTMD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol is not fully understood, but it is believed to involve the inhibition of several cellular signaling pathways. 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been shown to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase 4. It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of several pro-inflammatory cytokines, including TNF-α and IL-6. It has also been shown to reduce the production of several chemokines, including MCP-1 and MIP-1α. In addition, 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been shown to reduce the production of several matrix metalloproteinases, which are involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol in lab experiments is its potency. 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol. One area of research could focus on the development of more water-soluble derivatives of 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol, which could increase its potential use in experiments. Another area of research could focus on the development of more potent derivatives of 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol, which could increase its potential as a therapeutic agent. Finally, more studies are needed to fully understand the mechanism of action of 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol and its potential use in treating various diseases.

Scientific Research Applications

4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol could inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Another study found that 4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol could reduce inflammation in a mouse model of sepsis.

properties

IUPAC Name

4-fluoro-2-[[2-methoxyethyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2S/c1-12-5-8-21-16(12)11-18(6-7-20-2)10-13-9-14(17)3-4-15(13)19/h3-5,8-9,19H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIRVZQFKQJTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCOC)CC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Reactant of Route 5
Reactant of Route 5
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Reactant of Route 6
Reactant of Route 6
4-fluoro-2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.